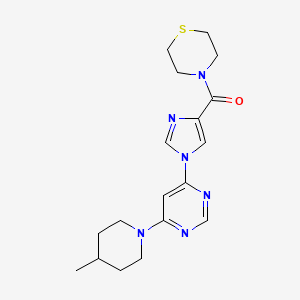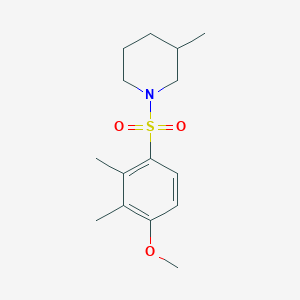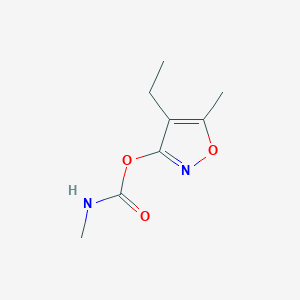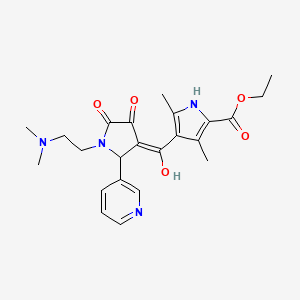![molecular formula C20H18ClN3O4 B2588536 2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1797336-21-0](/img/structure/B2588536.png)
2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups (chlorophenoxy, dihydrobenzo[b][1,4]dioxin, pyrazol), followed by their combination through various chemical reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenoxy, dihydrobenzo[b][1,4]dioxin, and pyrazol groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the chlorophenoxy group might undergo reactions typical of halogenated aromatic compounds, while the dihydrobenzo[b][1,4]dioxin and pyrazol groups might participate in reactions typical of heterocyclic compounds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds structurally related to "2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide" have been the subject of extensive research due to their interesting chemical properties and potential for synthesis of complex molecular structures. For instance, research has explored the synthesis and characterization of novel coordination complexes and their antioxidant activities. These studies often involve the development of innovative synthetic routes and the examination of their chemical behavior under various conditions (Chkirate et al., 2019).
Material Science and Photovoltaic Applications
The photovoltaic efficiency and the nonlinear optical (NLO) properties of compounds similar to the given chemical structure have been investigated, highlighting their potential in material science. This includes studies on their use as photosensitizers in dye-sensitized solar cells (DSSCs) and their implications for optical switches, modulators, and other photonic devices. Such research provides insights into the light harvesting efficiency and electronic properties of these compounds, suggesting their suitability for applications in renewable energy and optical technologies (Mary et al., 2020).
Biological Activity
Investigations into the biological activities of acetamide derivatives reveal their potential in medical and pharmaceutical research. For instance, some compounds have shown significant anticancer activities across various cancer cell lines, indicating their potential as therapeutic agents. The synthesis of these compounds involves attaching different aryloxy groups to specific core structures, followed by testing their anticancer efficacy. This research contributes to the ongoing search for new, effective anticancer agents and highlights the diverse biological activities of these chemical structures (Al-Sanea et al., 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound 2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor plays a crucial role in various physiological processes, including the regulation of neurotransmitter release from the central and peripheral nervous systems .
Mode of Action
The compound acts as an antagonist to the alpha-2C adrenoceptor . By binding to this receptor, it inhibits the receptor’s normal function, leading to changes in the physiological processes that the receptor regulates .
Biochemical Pathways
The antagonistic action of this compound on the alpha-2C adrenoceptor affects several biochemical pathways. These pathways are primarily related to the regulation of neurotransmitter release, which can have downstream effects on various physiological processes .
Pharmacokinetics
The compound’s effectiveness as an alpha-2c adrenoceptor antagonist suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the alpha-2C adrenoceptor. By inhibiting the receptor’s function, the compound can alter the release of neurotransmitters, leading to changes in the physiological processes that these neurotransmitters regulate .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c21-14-5-7-16(8-6-14)26-13-20(25)23-15-9-22-24(10-15)11-17-12-27-18-3-1-2-4-19(18)28-17/h1-10,17H,11-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATVEWPWENFNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tetrahydro-2H-pyran-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2588453.png)
![2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2588456.png)
![3-[(4-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B2588458.png)
![5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2588461.png)

![3-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2588464.png)


![3-[(4-Benzo[b][1,4]benzoxazepin-6-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2588470.png)

![7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2588472.png)

![2-[(3-chloro-2-methylphenyl)amino]-N-(3-methoxypropyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2588475.png)
